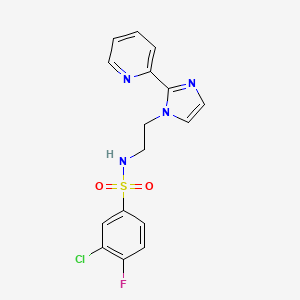![molecular formula C15H14Br2N4O B2912323 (2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide CAS No. 725276-56-2](/img/structure/B2912323.png)
(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide is a chemical compound that falls under the category of hydrazinecarboximidamides. It is a heterocyclic compound that has a molecular formula of C15H12Br2N4O. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.
Scientific Research Applications
(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide has been the subject of scientific research due to its potential applications in various fields. In the medical field, this compound has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In the agricultural field, this compound has been studied for its potential as a fungicide. It has been shown to have antifungal activity against various plant pathogens.
Mechanism of Action
The mechanism of action of (2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been suggested that this compound inhibits fungal growth by disrupting the cell membrane and inhibiting the synthesis of ergosterol.
Biochemical and Physiological Effects:
(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest at the G2/M phase and apoptosis. In fungal cells, this compound has been shown to disrupt the cell membrane and inhibit the synthesis of ergosterol, leading to cell death.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide in lab experiments include its potential as an anticancer agent and fungicide. However, the limitations of using this compound include its toxicity and limited solubility in water.
Future Directions
There are several future directions for the scientific research of (2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide. These include:
1. Further studies on the mechanism of action of this compound in cancer cells and fungal cells.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential of this compound as a therapeutic agent for other diseases.
4. Studies on the toxicity and safety of this compound in animal models.
5. Development of formulations to increase the solubility of this compound in water for better application in lab experiments.
In conclusion, (2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide is a heterocyclic compound that has potential applications in various fields, including medicine and agriculture. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further scientific research is needed to fully understand the potential of this compound.
Synthesis Methods
The synthesis of (2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide involves the reaction of 2-bromo-3,5-dibromobenzaldehyde with benzyl hydrazine in the presence of acetic acid. The product is then treated with ammonium acetate to obtain the final compound. This method has been reported in the literature and has been used by researchers to obtain this compound for various applications.
properties
IUPAC Name |
2-[(E)-(3,5-dibromo-2-phenylmethoxyphenyl)methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2N4O/c16-12-6-11(8-20-21-15(18)19)14(13(17)7-12)22-9-10-4-2-1-3-5-10/h1-8H,9H2,(H4,18,19,21)/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKJXNIORWLQAD-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)C=NN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)/C=N/N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-3-(dimethylamino)-2-[3-(4-isopropylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2912246.png)





![2-((3-chlorobenzyl)thio)-3-(4-methoxybenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2912254.png)
![N-(4-fluorobenzyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B2912255.png)

